molecular formula C18H24N2O4 B2985370 2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate CAS No. 526190-49-8

2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate

Cat. No.: B2985370
CAS No.: 526190-49-8
M. Wt: 332.4
InChI Key: AECZYWXKUFGCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidine-1-carbonyloxy)phenyl piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Substances with the diphenylethylamine nucleus, such as diphenidine and its analogs, represent a recent addition to the catalog of dissociative agents. These compounds have been synthesized and characterized for their potential as research chemicals. Diphenidine, for example, has been studied for its NMDA receptor activity, similar to other dissociative anesthetics like ketamine. Such studies contribute to the understanding of alternative dissociative agents with potential therapeutic applications in conditions like depression and chronic pain (Wallach et al., 2015).

Medicinal Chemistry Applications

The synthesis and characterization of novel compounds, including those with piperidine derivatives, are of significant interest in medicinal chemistry. For instance, the study on the microwave-assisted synthesis of new sulfonyl hydrazones that contain piperidine rings highlights the importance of these compounds in drug discovery and development. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, indicating their potential therapeutic applications (Karaman et al., 2016).

Pharmaceutical Building Block Diversification

Piperidine derivatives are considered ideal pharmaceutical building blocks due to their prevalence in commercial drugs. An electrochemical method for the cyanation of secondary piperidines has been developed to synthesize unnatural amino acids, demonstrating the versatility of piperidine derivatives in creating diverse pharmaceutical compounds (Lennox et al., 2018).

Development of Antimalarial Drugs

Febrifugine, a potent antimalarial alkaloid, has been synthesized from piperidine derivatives, showcasing the application of these compounds in the development of antimalarial drugs. This synthesis involves metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, highlighting the chemical versatility and potential of piperidine derivatives in therapeutic drug synthesis (Okitsu et al., 2001).

Safety and Hazards

According to the notifications provided by companies to ECHA in REACH registrations, no hazards have been classified for this substance .

Properties

IUPAC Name

[2-(piperidine-1-carbonyloxy)phenyl] piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c21-17(19-11-5-1-6-12-19)23-15-9-3-4-10-16(15)24-18(22)20-13-7-2-8-14-20/h3-4,9-10H,1-2,5-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECZYWXKUFGCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=CC=C2OC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.